molecular formula C13H15Cl2NO5 B14527580 Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate CAS No. 62805-26-9

Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate

Cat. No.: B14527580
CAS No.: 62805-26-9
M. Wt: 336.16 g/mol
InChI Key: XXWFROOVPSGMNK-UHFFFAOYSA-N
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Description

Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide, such as 2,6-dichloropyridin-3-ylmethyl chloride, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Sodium Ethoxide: Used for the formation of enolate ions.

    Alkyl Halides: Such as 2,6-dichloropyridin-3-ylmethyl chloride for alkylation reactions.

    Hydrochloric Acid: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups yields diethyl propanedioate and 2,6-dichloropyridin-3-ylmethanol .

Scientific Research Applications

Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. The pyridine ring may also participate in binding interactions with proteins or nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both ester and pyridine functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

62805-26-9

Molecular Formula

C13H15Cl2NO5

Molecular Weight

336.16 g/mol

IUPAC Name

diethyl 2-[(2,6-dichloropyridin-3-yl)oxymethyl]propanedioate

InChI

InChI=1S/C13H15Cl2NO5/c1-3-19-12(17)8(13(18)20-4-2)7-21-9-5-6-10(14)16-11(9)15/h5-6,8H,3-4,7H2,1-2H3

InChI Key

XXWFROOVPSGMNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC1=C(N=C(C=C1)Cl)Cl)C(=O)OCC

Origin of Product

United States

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